molecular formula C9H19NO B13590450 4-(1-Methoxypropyl)piperidine

4-(1-Methoxypropyl)piperidine

Cat. No.: B13590450
M. Wt: 157.25 g/mol
InChI Key: BXRUUPYEMITXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methoxypropyl)piperidine is an organic compound with the molecular formula C9H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxypropyl group attached to the nitrogen atom. This compound is known for its applications in the synthesis of various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxypropyl)piperidine typically involves the reaction of 4-piperidone with 1-methoxypropylamine under controlled conditions. One common method includes the following steps :

    Starting Material: 4-piperidone

    Reagent: 1-methoxypropylamine

    Solvent: Methanol

    Catalyst: Raney Nickel

    Reaction Conditions: Hydrogenation at room temperature and pressure

The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product with high purity and yield.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of catalytic hydrogenation and the avoidance of hazardous reagents are key considerations. The process involves the following steps :

    Amide Reaction: 4-piperidone reacts with 1-methoxypropylamine to form an amide intermediate.

    Hydrogenation: The intermediate undergoes catalytic hydrogenation using Raney Nickel as a catalyst.

    Purification: The product is purified through filtration and drying to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxypropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney Nickel are employed.

    Substitution: Halogenated reagents like bromoalkanes or chloroalkanes are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

4-(1-Methoxypropyl)piperidine has a wide range of applications in scientific research, including :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methoxypropyl)piperidine involves its interaction with specific molecular targets and pathways . The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction. Key pathways include:

    Neurotransmitter Receptors: Interaction with serotonin and dopamine receptors.

    Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.

    Signal Transduction: Modulation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxypropyl)-4-piperidinamine
  • 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

4-(1-Methoxypropyl)piperidine stands out due to its specific structural features and reactivity. Its methoxypropyl group provides unique steric and electronic properties, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-(1-methoxypropyl)piperidine

InChI

InChI=1S/C9H19NO/c1-3-9(11-2)8-4-6-10-7-5-8/h8-10H,3-7H2,1-2H3

InChI Key

BXRUUPYEMITXFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCNCC1)OC

Origin of Product

United States

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